Atrazine 13C3 (triazine 13C3) 100 microg/mL in Acetone
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Overview
Description
Atrazine 13C3 (triazine 13C3) 100 micrograms per milliliter in acetone is a stable isotope-labeled compound used primarily in scientific research. Atrazine itself is a selective systemic herbicide belonging to the chlorotriazine class, widely used for controlling broadleaf and grassy weeds . The 13C3 labeling indicates that three carbon atoms in the triazine ring are replaced with the carbon-13 isotope, which is useful for tracing and analytical purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Atrazine 13C3 involves the incorporation of carbon-13 isotopes into the triazine ring. This can be achieved through a series of chemical reactions starting from carbon-13 labeled precursors. The general synthetic route includes:
Formation of the Triazine Ring: The triazine ring is formed by the cyclization of carbon-13 labeled cyanuric chloride with ethylamine and isopropylamine under controlled conditions.
Chlorination: The resulting compound is then chlorinated to introduce the chlorine atom at the desired position on the triazine ring.
Industrial Production Methods
Industrial production of Atrazine 13C3 follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large-scale synthesis of carbon-13 labeled precursors.
Automated Reaction Systems: Use of automated systems to ensure precise control over reaction conditions and yield optimization.
Purification: Advanced purification techniques such as chromatography to obtain high-purity Atrazine 13C3.
Chemical Reactions Analysis
Types of Reactions
Atrazine 13C3 undergoes various chemical reactions, including:
Oxidation: Atrazine can be oxidized to form hydroxyatrazine.
Reduction: Reduction reactions can convert atrazine to its amine derivatives.
Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Hydroxyatrazine: Formed through oxidation.
Aminoatrazine: Formed through reduction.
Substituted Atrazine Derivatives: Formed through nucleophilic substitution.
Scientific Research Applications
Atrazine 13C3 is extensively used in various scientific research fields:
Chemistry: Used as a tracer in studying reaction mechanisms and pathways.
Biology: Employed in metabolic studies to trace the fate of atrazine in biological systems.
Medicine: Investigated for its potential effects on endocrine systems and its role as a model compound in toxicology studies.
Industry: Utilized in environmental monitoring to detect and quantify atrazine residues in soil and water.
Mechanism of Action
Atrazine 13C3 exerts its effects primarily through inhibition of photosynthesis in plants. It binds to the Q_B site on the D1 protein of the photosystem II complex, blocking electron transport and leading to the production of reactive oxygen species. This results in oxidative damage and ultimately plant death. The carbon-13 labeling allows for detailed studies of its interaction with molecular targets and pathways.
Comparison with Similar Compounds
Similar Compounds
Simazine: Another chlorotriazine herbicide with similar uses but different substitution patterns.
Propazine: Similar structure but with different alkyl groups attached to the triazine ring.
Terbuthylazine: A triazine herbicide with a different substitution pattern and slightly different mode of action.
Uniqueness
Atrazine 13C3 is unique due to its carbon-13 labeling, which makes it invaluable for tracing and analytical studies. This isotopic labeling provides a distinct advantage in research applications, allowing for precise tracking and quantification in complex systems.
Properties
CAS No. |
1443685-80-0 |
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Molecular Formula |
C8H14ClN5 |
Molecular Weight |
218.66 g/mol |
IUPAC Name |
6-chloro-4-N-ethyl-2-N-propan-2-yl-(2,4,6-13C3)1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C8H14ClN5/c1-4-10-7-12-6(9)13-8(14-7)11-5(2)3/h5H,4H2,1-3H3,(H2,10,11,12,13,14)/i6+1,7+1,8+1 |
InChI Key |
MXWJVTOOROXGIU-TTXLGWKISA-N |
Isomeric SMILES |
CCN[13C]1=N[13C](=N[13C](=N1)Cl)NC(C)C |
Canonical SMILES |
CCNC1=NC(=NC(=N1)Cl)NC(C)C |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.